molecular formula C6H12ClNO3 B1434523 Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 1844898-16-3

Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1434523
CAS No.: 1844898-16-3
M. Wt: 181.62 g/mol
InChI Key: FPZOEPPXPLBIAN-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. Pyrrolidine derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and as intermediates in the production of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and esterification agents such as methanol in the presence of acid catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and purity. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .

Scientific Research Applications

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a critical role in its binding affinity and selectivity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The pathways involved can vary depending on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in studies of stereoselective reactions .

Properties

IUPAC Name

methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOEPPXPLBIAN-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1844898-16-3
Record name D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1844898-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-61-1
Record name D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 3
Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.